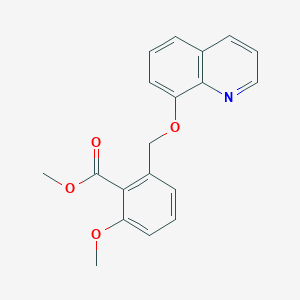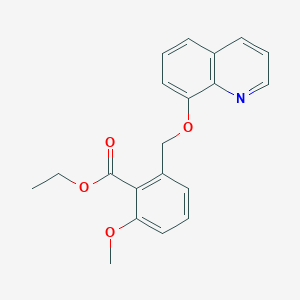![molecular formula C19H25N3O3 B6339379 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-73-0](/img/structure/B6339379.png)
2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been extensively researched, and have shown significant antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,4-triazole ring as a key component . The 1,2,4-triazole ring is a stable structure and difficult to cleave . It can act as an isostere of amide, ester, and carboxylic acid .Chemical Reactions Analysis
1,2,4-Triazoles, including the compound , are known for their antimicrobial properties . They have been used in the development of new antibacterial agents, especially in the face of growing microbial resistance .Scientific Research Applications
Microwave-Promoted Synthesis and Biological Activity
A study detailed the microwave-assisted synthesis of 1,2,4-triazole derivatives, showcasing a method that could potentially be applied to the synthesis of our compound of interest. The research aimed at evaluating the antimicrobial, anti-lipase, and antiurease activities of the synthesized compounds, suggesting that similar structures might exhibit biological activities worthy of further investigation (Özil, Bodur, Ülker, & Kahveci, 2015).
Synthesis and Psychotropic Activity
Another study explored the synthesis of a compound using a Grignard reagent, indicating a synthetic route that might be relevant for creating complex triazole derivatives. While the study focused on psychotropic activity, the synthetic methodologies could be applicable to a broad range of compounds, including the one , to explore their potential uses in various fields of research (Григорян, Тарзян, Маркосян, Пароникян, & Сукасян, 2011).
Synthesis of Cyclic Dipeptidyl Ureas
Research into the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, which could potentially relate to the synthesis or modification of the compound . This study underscores the versatility of triazole derivatives in synthesizing new classes of compounds with potentially unique properties (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Synthesis and Antimicrobial Activities
A paper on the synthesis of new 1,2,4-triazole derivatives assessed for their antimicrobial activities provides an example of how such compounds could be evaluated for biological properties. The methods and results could inform similar research on our compound, suggesting a pathway for assessing its potential antimicrobial efficacy (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Gram-Scale Laboratory Synthesis
A study on the gram-scale synthesis of a high-affinity BET bromodomain ligand, which is structurally complex, demonstrates the feasibility of large-scale synthesis of intricate compounds. This research could offer valuable insights into techniques for synthesizing and scaling up the production of our compound of interest for research purposes (Khan, Marsh, Felix, Kemmitt, Baud, Ciulli, & Spencer, 2017).
Future Directions
The 1,2,4-triazole ring, a key component of this compound, is a subject of ongoing research due to its significant antibacterial activity . Future research will likely continue to explore the potential of 1,2,4-triazole and its derivatives in the development of new antibacterial agents . This compound, with its complex structure, may also serve as a valuable starting point for the design and development of more selective and potent molecules .
properties
IUPAC Name |
methyl 2-[2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethyl]-6-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10,13,15H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRILZLVRSGKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=NN=CN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)

![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)](/img/structure/B6339321.png)
![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)
![2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339331.png)
![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)

![{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol](/img/structure/B6339344.png)
![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)
![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid](/img/structure/B6339358.png)
![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339374.png)